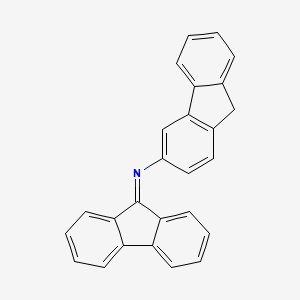![molecular formula C18H19BrN2O2 B11546908 2-bromo-N'-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11546908.png)
2-bromo-N'-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C22H22BrN3O2 It is a derivative of benzohydrazide, featuring a bromine atom and a butoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 4-butoxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include substituted benzohydrazides with various functional groups replacing the bromine atom.
Oxidation: Products include benzohydrazide oxides or other oxidized derivatives.
Reduction: Products include amines or other reduced forms of the original compound.
科学的研究の応用
2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its hydrazide group can form stable complexes with various biomolecules.
Medicine: Potential applications include the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets through its hydrazide and bromine functional groups. The hydrazide group can form hydrogen bonds and coordinate with metal ions, while the bromine atom can participate in halogen bonding and nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-bromo-N’-[(E)-(4-tert-butylphenyl)methylidene]benzohydrazide
- 2-bromo-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide
- 2-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide is unique due to its butoxyphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds with different substituents, such as tert-butyl, ethoxy, or methoxy groups. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for diverse research applications.
特性
分子式 |
C18H19BrN2O2 |
|---|---|
分子量 |
375.3 g/mol |
IUPAC名 |
2-bromo-N-[(E)-(4-butoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-2-3-12-23-15-10-8-14(9-11-15)13-20-21-18(22)16-6-4-5-7-17(16)19/h4-11,13H,2-3,12H2,1H3,(H,21,22)/b20-13+ |
InChIキー |
ZTYZMFCYIIGWSF-DEDYPNTBSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br |
正規SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(morpholin-4-yl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11546834.png)
![2-Ethoxy-4-[(E)-({2-[(thiophen-2-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11546847.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11546852.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11546859.png)

![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11546865.png)
![4,4'-oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide)](/img/structure/B11546872.png)
![2-chloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11546873.png)
![4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11546875.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide](/img/structure/B11546890.png)
![N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide](/img/structure/B11546895.png)
![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11546903.png)

![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546919.png)